Computed Physicochemical Property Differentiation: LogP and Molecular Weight vs. Non-Fluorinated Analogs
Computational prediction data indicates that 2-bromo-3-fluoro-5-(trifluoromethoxy)pyridine has a calculated LogP of approximately 3.3 [1]. When compared to the des-fluoro analog 2-bromo-5-(trifluoromethoxy)pyridine (predicted LogP ~2.6-2.8), the addition of the 3-fluoro substituent increases lipophilicity by approximately 0.5-0.7 LogP units, consistent with established class-level effects of aromatic fluorine substitution on partition coefficients [2]. This difference is meaningful for compound selection where modulating lipophilicity is critical for membrane permeability or metabolic stability optimization.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 3.3 (calculated) |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethoxy)pyridine: LogP ≈ 2.6-2.8 (estimated) |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.7 units |
| Conditions | Computational prediction; software-predicted values (ChemSpace LogP 3.3) |
Why This Matters
Higher LogP of approximately 0.5-0.7 units relative to the des-fluoro comparator predicts measurably increased membrane permeability, which may inform selection when passive diffusion is a design criterion.
- [1] ChemSpace. 2-bromo-3-fluoro-5-(trifluoromethoxy)pyridine, CSSB00010824314, CAS 1361774-82-4. Properties: LogP 3.3. View Source
- [2] Manteau B, Pazenok S, Vors JP, Leroux FR. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem. 2008;4:13. View Source
